DNP-PEG6-acid

説明

特性

分子式 |

C21H33N3O12 |

|---|---|

分子量 |

519.5 g/mol |

IUPAC名 |

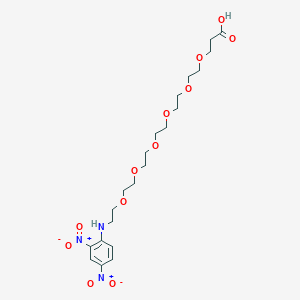

3-[2-[2-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C21H33N3O12/c25-21(26)3-5-31-7-9-33-11-13-35-15-16-36-14-12-34-10-8-32-6-4-22-19-2-1-18(23(27)28)17-20(19)24(29)30/h1-2,17,22H,3-16H2,(H,25,26) |

InChIキー |

FMDPKJAIISHYKV-UHFFFAOYSA-N |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

DNP-PEG6-acid |

製品の起源 |

United States |

Foundational & Exploratory

DNP-PEG6-acid: A Comprehensive Technical Guide for Researchers

An In-depth Examination of the Structure, Properties, and Applications of a Versatile Bioconjugation Reagent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of DNP-PEG6-acid, a bifunctional molecule widely utilized in biomedical research and drug development. This document elucidates its chemical structure, physicochemical properties, and key applications, offering comprehensive experimental protocols for its use in bioconjugation and immunoassays.

Core Structure and Chemical Properties

This compound is a well-defined chemical entity that incorporates three key functional components: a 2,4-dinitrophenyl (DNP) group, a hexaethylene glycol (PEG6) spacer, and a terminal carboxylic acid. This unique combination of moieties imparts versatile functionality, making it a valuable tool in a range of biological applications.[1]

The DNP group serves as a widely recognized hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule, such as a protein.[1] The PEG6 linker is a flexible, hydrophilic spacer that enhances the solubility and stability of the conjugated molecule, while also potentially reducing its immunogenicity.[1] The terminal carboxylic acid provides a reactive handle for covalent attachment to primary amines on proteins, peptides, or other biomolecules, typically through the formation of a stable amide bond.[2]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₁H₃₃N₃O₁₂ | [2] |

| Molecular Weight | 519.5 g/mol | [2] |

| Appearance | Solid | |

| Purity | Typically ≥95% or 98% | [2] |

| Storage Conditions | -20°C, desiccated | [2] |

| Solubility | Soluble in water, ethanol, DMF, DMSO, dichloromethane, acetonitrile, and toluene.[1][3][4] |

Experimental Protocols

The carboxylic acid moiety of this compound allows for its conjugation to primary amine-containing molecules through various methods. The most common approach involves the activation of the carboxylic acid using carbodiimide (B86325) chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

General Protocol for Conjugation of this compound to a Protein via EDC/NHS Chemistry

This protocol outlines the steps for activating the carboxylic acid of this compound and conjugating it to a primary amine-containing protein. The procedure can be performed in either an aqueous or organic solvent system.

Materials:

-

This compound

-

Protein with available primary amines (e.g., Bovine Serum Albumin - BSA)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (for organic method)

-

Dichloromethane (DCM) (for organic method)

-

Diisopropylethylamine (DIPEA) (for organic method)

-

Desalting column

Procedure:

-

Reagent Preparation:

-

Equilibrate this compound, EDC, and NHS/Sulfo-NHS to room temperature before opening.

-

Prepare a stock solution of this compound in DMF or DMSO.

-

Dissolve the protein to be conjugated in Coupling Buffer.

-

-

Activation of this compound:

-

In a separate tube, dissolve this compound in Activation Buffer.

-

Add a molar excess of EDC and NHS/Sulfo-NHS to the this compound solution. A typical molar ratio is 1:2:5 (this compound:EDC:NHS).

-

Incubate the reaction for 15-30 minutes at room temperature to form the amine-reactive NHS ester.

-

-

Conjugation to Protein:

-

Add the activated DNP-PEG6-NHS ester solution to the protein solution.

-

Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer to facilitate the reaction with primary amines.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching:

-

Add the Quenching Solution to the reaction mixture to quench any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

-

Organic Solvent Method [6]

-

Reagent Preparation:

-

Dissolve this compound (1 equivalent) in anhydrous DCM.

-

In separate tubes, dissolve EDC (2 equivalents) in anhydrous DCM and NHS (2 equivalents) in anhydrous DMSO.

-

-

Activation:

-

Add the EDC and NHS solutions sequentially to the this compound solution.

-

Stir the reaction at room temperature for 30 minutes.

-

-

Conjugation:

-

Dissolve the amine-containing molecule (1.5 equivalents) in the reaction mixture.

-

Add DIPEA (1.5 equivalents) to the reaction.

-

Stir the mixture at room temperature for 1 hour.

-

-

Purification:

-

The final conjugate can be purified by chromatography.

-

Protocol for Indirect ELISA Using a DNP-Conjugated Protein

This protocol describes the use of a DNP-conjugated protein (e.g., DNP-BSA) as the coating antigen in an indirect ELISA to detect anti-DNP antibodies.[7][8]

Materials:

-

DNP-conjugated protein (e.g., DNP-BSA)

-

High-binding 96-well ELISA plate

-

Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6

-

Wash Buffer: PBS with 0.05% Tween 20 (PBST)

-

Blocking Buffer: 5% non-fat dry milk or 1% BSA in PBST

-

Primary antibody solution (containing anti-DNP antibodies)

-

Enzyme-conjugated secondary antibody (e.g., anti-species IgG-HRP)

-

Substrate solution (e.g., TMB for HRP)

-

Stop Solution (e.g., 2 M H₂SO₄)

-

Microplate reader

Procedure:

-

Antigen Coating:

-

Dilute the DNP-conjugated protein to a final concentration of 1-10 µg/mL in Coating Buffer.

-

Add 100 µL of the diluted antigen to each well of the ELISA plate.

-

Incubate overnight at 4°C.

-

-

Washing:

-

Aspirate the coating solution from the wells.

-

Wash the plate three times with 200 µL of Wash Buffer per well.

-

-

Blocking:

-

Add 200 µL of Blocking Buffer to each well.

-

Incubate for 1-2 hours at room temperature.

-

-

Washing:

-

Aspirate the blocking solution and wash the plate three times with Wash Buffer.

-

-

Primary Antibody Incubation:

-

Prepare serial dilutions of the primary antibody solution in Blocking Buffer.

-

Add 100 µL of each dilution to the appropriate wells.

-

Incubate for 1-2 hours at room temperature.

-

-

Washing:

-

Aspirate the primary antibody solution and wash the plate three times with Wash Buffer.

-

-

Secondary Antibody Incubation:

-

Dilute the enzyme-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.

-

Add 100 µL of the diluted secondary antibody to each well.

-

Incubate for 1 hour at room temperature.

-

-

Washing:

-

Aspirate the secondary antibody solution and wash the plate five times with Wash Buffer.

-

-

Substrate Development:

-

Add 100 µL of the substrate solution to each well.

-

Incubate in the dark at room temperature until sufficient color development is observed (typically 15-30 minutes).

-

-

Stopping the Reaction:

-

Add 50 µL of Stop Solution to each well to stop the enzymatic reaction.

-

-

Data Acquisition:

-

Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

-

Visualizations

Structure of this compound

Caption: Molecular structure of this compound.

Workflow for Protein Conjugation

Caption: Workflow for this compound protein conjugation.

Signaling Pathway for Hapten Recognitiondot

References

- 1. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. labinsights.nl [labinsights.nl]

- 3. Methods of protein surface PEGylation under structure preservation for the emulsion-based formation of stable nanoparticles - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00475F [pubs.rsc.org]

- 4. Polyethylene glycol behaves like weak organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. Re-presentation of the hapten dinitrophenol (DNP) to a DNP-specific T-cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stimulation of antibody production to the hapten 2,4-dinitrobenzene by affinity labeled murine lymphoid cells. I. Ability of affinity labeled murine lymphoid cells to activate the in vivo immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DNP-PEG6-acid: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, specifications, and common applications of DNP-PEG6-acid, a versatile bifunctional molecule widely utilized in immunology, drug delivery, and diagnostics. Detailed experimental protocols and visual representations of key biological pathways and workflows are included to facilitate its practical application in research and development.

Core Chemical Properties and Specifications

This compound is a chemical compound featuring a dinitrophenyl (DNP) group, a hydrophilic hexaethylene glycol (PEG6) spacer, and a terminal carboxylic acid. The DNP group acts as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule. The PEG linker enhances aqueous solubility and provides spatial separation between the DNP hapten and the conjugated molecule.[1][] The terminal carboxylic acid allows for covalent conjugation to primary amine groups on proteins, peptides, or other molecules through the formation of a stable amide bond.[3][]

Table 1: Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C21H33N3O12 |

| Molecular Weight | 519.5 g/mol |

| Appearance | Varies (often a solid or oil) |

| Purity | Typically ≥95% |

| Solubility | Soluble in water and common organic solvents like DMSO and DMF.[5] |

Table 2: Technical Specifications for Handling and Storage

| Specification | Recommendation |

| Storage Temperature | -20°C |

| Shipping Condition | Ambient Temperature |

| Handling | Allow to reach room temperature before opening. Prepare stock solutions in anhydrous solvents like DMSO or DMF. Store stock solutions at -20°C under an inert gas. |

Key Applications in Research and Drug Development

The unique trifunctional structure of this compound lends itself to a variety of applications:

-

Immunology: As a hapten, DNP is not immunogenic on its own but becomes a potent antigen when conjugated to a larger carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). These DNP-protein conjugates are widely used to:

-

Induce the production of anti-DNP antibodies for research and diagnostic purposes.

-

Study the mechanisms of B cell activation and antibody production.

-

Investigate allergic responses through mast cell degranulation assays.

-

-

Drug Delivery: The PEGylated nature of this compound can improve the pharmacokinetic properties of conjugated drugs by increasing their solubility and stability.

-

Immunoassays: DNP-conjugated molecules are frequently used as antigens in various immunoassay formats, such as ELISA, for the detection and quantification of anti-DNP antibodies.

-

PROTACs: this compound can be used as a PEG-based linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).

Experimental Protocols

Conjugation of this compound to a Carrier Protein (e.g., KLH)

This protocol describes the conjugation of the carboxylic acid group of this compound to primary amines on a carrier protein using the EDC/NHS chemistry.

Materials:

-

This compound

-

Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Carrier Protein Preparation: Dissolve the carrier protein (e.g., KLH) in the Coupling Buffer to a final concentration of 10 mg/mL.

-

This compound Stock Solution: Prepare a 10-100 mM stock solution of this compound in anhydrous DMF or DMSO.

-

Activation of this compound:

-

In a separate tube, add a 1.5 to 2.5-fold molar excess of EDC and NHS to the this compound solution in Activation Buffer.

-

Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester. The activation reaction is most efficient at pH 4.5-7.2.

-

-

Conjugation Reaction:

-

Immediately add the activated this compound solution to the carrier protein solution. The reaction of the NHS-ester with primary amines is most efficient at pH 7-8.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction: Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters. Incubate for 15 minutes.

-

Purification: Remove unconjugated this compound and reaction byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

-

Characterization: Determine the concentration of the DNP-KLH conjugate using a protein assay (e.g., BCA) and, if desired, quantify the DNP incorporation ratio using UV-Vis spectrophotometry.

Experimental Workflow for DNP-Carrier Conjugation

Caption: Workflow for the conjugation of this compound to a carrier protein.

Indirect ELISA for Anti-DNP Antibody Detection

This protocol outlines the steps for detecting and quantifying anti-DNP antibodies in a sample using an indirect ELISA format with a DNP-BSA coated plate.

Materials:

-

DNP-BSA conjugate (prepared as in 3.1 or purchased)

-

High-binding 96-well ELISA plates

-

Coating Buffer: 0.1 M Carbonate-Bicarbonate, pH 9.6

-

Wash Buffer: PBS with 0.05% Tween-20 (PBST)

-

Blocking Buffer: 1% BSA in PBST

-

Sample Diluent: 1% BSA in PBST

-

Primary antibody samples (e.g., serum from an immunized animal)

-

HRP-conjugated secondary antibody (specific for the primary antibody species)

-

TMB Substrate Solution

-

Stop Solution: 2 M H2SO4

-

Microplate reader

Procedure:

-

Plate Coating:

-

Dilute the DNP-BSA conjugate to 1-10 µg/mL in Coating Buffer.

-

Add 100 µL of the diluted DNP-BSA to each well of the ELISA plate.

-

Incubate overnight at 4°C or for 2 hours at room temperature.

-

-

Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.

-

Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

-

Washing: Aspirate the blocking solution and wash the plate 3 times with Wash Buffer.

-

Primary Antibody Incubation:

-

Prepare serial dilutions of the primary antibody samples in Sample Diluent.

-

Add 100 µL of each dilution to the appropriate wells.

-

Incubate for 2 hours at room temperature.

-

-

Washing: Aspirate the primary antibody solution and wash the plate 4 times with Wash Buffer.

-

Secondary Antibody Incubation:

-

Dilute the HRP-conjugated secondary antibody in Sample Diluent according to the manufacturer's instructions.

-

Add 100 µL of the diluted secondary antibody to each well.

-

Incubate for 1 hour at room temperature.

-

-

Washing: Aspirate the secondary antibody solution and wash the plate 5 times with Wash Buffer.

-

Substrate Development:

-

Add 100 µL of TMB Substrate Solution to each well.

-

Incubate in the dark at room temperature for 15-30 minutes.

-

-

Stopping the Reaction: Add 50 µL of Stop Solution to each well.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader within 30 minutes of adding the stop solution.

Experimental Workflow for Indirect ELISA

Caption: Step-by-step workflow for an indirect ELISA to detect anti-DNP antibodies.

Signaling Pathways

B Cell Activation by DNP-Protein Conjugate

The binding of a DNP-protein conjugate to the B cell receptor (BCR) on a DNP-specific B cell initiates a signaling cascade that leads to B cell activation, proliferation, and differentiation into antibody-producing plasma cells.

Caption: B cell activation signaling pathway initiated by a DNP-protein conjugate.

Mast Cell Degranulation via FcεRI Cross-linking

In allergic responses, IgE antibodies specific for the DNP hapten bind to the high-affinity IgE receptor (FcεRI) on the surface of mast cells. Subsequent exposure to a DNP-protein conjugate cross-links these IgE-FcεRI complexes, triggering a signaling cascade that results in the release of inflammatory mediators.

Caption: Mast cell degranulation pathway triggered by DNP-antigen complex.

References

DNP-PEG6-acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties and a common application of DNP-PEG6-acid, a heterobifunctional linker widely utilized in bioconjugation, drug delivery systems, and various research applications.

Core Properties of this compound

This compound is a versatile molecule featuring a 2,4-dinitrophenyl (DNP) group, a hydrophilic hexaethylene glycol (PEG6) spacer, and a terminal carboxylic acid. The DNP moiety allows for detection and purification, while the PEG spacer enhances aqueous solubility and reduces steric hindrance. The carboxylic acid provides a reactive handle for covalent attachment to primary amine groups on biomolecules.

Quantitative Data Summary

The fundamental properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Weight | 519.5 g/mol | [1][2] |

| Chemical Formula | C₂₁H₃₃N₃O₁₂ | [1] |

| Purity | Typically ≥95% | [1] |

| Storage Condition | -20°C, desiccated | [1] |

Experimental Protocol: Amine Conjugation via EDC/NHS Chemistry

The terminal carboxylic acid of this compound can be conjugated to primary amines (e.g., on proteins, antibodies, or peptides) through the formation of a stable amide bond. A common and efficient method involves a two-step process using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials Required:

-

This compound

-

Amine-containing molecule (e.g., protein)

-

Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

-

Coupling Buffer (e.g., PBS, pH 7.2-8.0)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Purification system (e.g., dialysis, size-exclusion chromatography)

Detailed Methodology:

-

Reagent Preparation :

-

Equilibrate this compound, EDC, and NHS to room temperature before opening.

-

Prepare a stock solution of this compound in anhydrous DMF or DMSO.

-

Prepare the amine-containing molecule in the Coupling Buffer.

-

-

Activation of this compound :

-

Dissolve this compound in Activation Buffer.

-

Add EDC and NHS to the this compound solution. A typical molar ratio is 1:2:4 (this compound:EDC:NHS).

-

Incubate the reaction for 15-30 minutes at room temperature to form the NHS-ester intermediate. The activation reaction is most efficient at a pH between 4.5 and 7.2.

-

-

Conjugation to the Amine-Containing Molecule :

-

Add the activated DNP-PEG6-NHS ester solution to the solution of the amine-containing molecule.

-

The reaction of the NHS-activated molecule with primary amines is most efficient at a pH of 7-8.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching of the Reaction :

-

Add Quenching Buffer to the reaction mixture to stop the reaction by hydrolyzing any unreacted NHS-ester and reacting with any remaining EDC.

-

-

Purification of the Conjugate :

-

Remove excess reagents and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method to isolate the DNP-PEG6-conjugated molecule.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the bioconjugation of an amine-containing molecule with this compound using EDC/NHS chemistry.

Caption: Bioconjugation workflow for this compound.

References

The DNP Group in DNP-PEG6-acid: A Technical Guide to its Function and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core functions of the 2,4-Dinitrophenyl (DNP) group within the DNP-PEG6-acid molecule. This guide provides a comprehensive overview of its applications, particularly in immunology and targeted protein degradation, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biological and experimental workflows.

Molecular Structure and Core Components

This compound is a heterobifunctional molecule comprised of three key moieties:

-

The DNP Group (2,4-Dinitrophenyl): This aromatic compound is the primary functional component, acting as a potent hapten. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein.

-

The PEG6 Linker (Hexaethylene Glycol): This hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances the water solubility of the entire molecule. The length of the PEG linker can be critical in specific applications, such as in the design of Proteolysis Targeting Chimeras (PROTACs), by providing the necessary spatial orientation for biological activity.

-

The Carboxylic Acid Group (-COOH): This terminal reactive group enables the covalent conjugation of this compound to other molecules, typically those containing primary amine groups (-NH2), through the formation of a stable amide bond. This allows for the labeling of proteins, peptides, and other biomolecules with the DNP hapten.

The DNP Group as a Hapten: Eliciting a Targeted Immune Response

The most prominent function of the DNP group is its role as a hapten in immunology. When conjugated to a carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)) and introduced into an animal model, it stimulates a robust production of antibodies specifically recognizing the DNP moiety. This property makes DNP-conjugates invaluable tools for:

-

Studying Immune Responses: DNP-protein conjugates serve as model antigens to investigate the mechanisms of antibody production, affinity maturation, and immunological memory.

-

Generating High-Affinity Antibodies: The strong immunogenicity of the DNP group allows for the reliable production of monoclonal and polyclonal antibodies with high affinity and specificity for DNP. These anti-DNP antibodies are widely used as research reagents.

-

Immunoassay Controls: Since DNP is not naturally found in biological tissues, anti-DNP antibodies are excellent isotype controls in various immunoassays, helping to establish baseline readings and ensure the specificity of the experimental results.

-

Biotin-Free Detection Systems: The high-affinity interaction between DNP and anti-DNP antibodies provides a sensitive detection system that can be used as an alternative to biotin-streptavidin systems in applications where endogenous biotin (B1667282) may cause background interference.

Quantitative Data: Binding Affinity of Anti-DNP Antibodies

The interaction between the DNP hapten and its corresponding antibody is characterized by high affinity. The binding affinity can be expressed by the association constant (Ka) or the dissociation constant (Kd). While the precise affinity can vary depending on the specific antibody clone, the host species, and the molecular context of the DNP group, the literature provides thermodynamic data that underscores the strength of this interaction.

| Parameter | Value | Compound | Antibody Source |

| Enthalpy Change (ΔH) | -13.9 kcal/mol | 2,4-dinitrophenyl-L-lysine | Rabbit anti-DNP |

| Enthalpy Change (ΔH) | -14.8 kcal/mol | 2,4-dinitrophenyl-L-lysine | Goat anti-DNP |

| Enthalpy Change (ΔH) | -8.7 kcal/mol | 2,4-dinitrophenyl-L-lysine | Guinea Pig anti-DNP |

| Affinity Constant (K₀) | Increased ~100-fold over 5 weeks | ε-DNP-lysine | Rabbit anti-DNP-BGG |

Note: The affinity of anti-DNP antibodies undergoes maturation over the course of an immune response, leading to a significant increase in the association constant (K₀) over time. The negative enthalpy changes indicate that the binding is an exothermic process.

The DNP Group in Targeted Protein Degradation: PROTAC Technology

A novel application for molecules like this compound is in the field of targeted protein degradation, specifically in the design of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein (Protein of Interest or POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. The PROTAC brings the POI and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

In this context, the this compound can serve as a component of the PROTAC linker. The DNP group itself is not the active component for binding the target or the E3 ligase but can be a part of the chemical scaffold used to connect the two active ligands. The PEG6 portion of the molecule provides the necessary spacing and flexibility for the formation of a stable ternary complex (POI-PROTAC-E3 ligase).

Signaling Pathway: PROTAC-Mediated Protein Degradation

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Anti-DNP Antibodies

This protocol describes a standard indirect ELISA to detect and quantify anti-DNP antibodies in a sample, such as serum from an immunized animal.

Materials:

-

DNP-BSA conjugate (or another DNP-protein conjugate)

-

96-well ELISA plates

-

Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in Wash Buffer)

-

Serum samples (and negative control serum)

-

Anti-species IgG secondary antibody conjugated to an enzyme (e.g., HRP or AP)

-

Substrate for the enzyme (e.g., TMB for HRP, pNPP for AP)

-

Stop Solution (e.g., 2M H₂SO₄ for HRP)

-

Plate reader

Procedure:

-

Coating: Dilute the DNP-BSA conjugate to 1-10 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

-

Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

-

Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Sample Incubation: Prepare serial dilutions of the serum samples in Blocking Buffer. Add 100 µL of each dilution to the wells. Include a negative control serum. Incubate for 1-2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Secondary Antibody Incubation: Dilute the enzyme-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions. Add 100 µL to each well and incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step five times.

-

Substrate Development: Add 100 µL of the appropriate substrate to each well. Incubate in the dark at room temperature until color develops (typically 15-30 minutes).

-

Stopping the Reaction: Add 50-100 µL of Stop Solution to each well.

-

Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB with H₂SO₄).

Flow Cytometry for Detection of DNP-Labeled Cells

This protocol outlines a general procedure for staining cells with a DNP-conjugated molecule (using this compound's carboxylic acid to label a cell surface protein) and detecting them with a fluorescently labeled anti-DNP antibody.

Materials:

-

Cells of interest

-

This compound conjugated to a cell-binding molecule (e.g., an antibody)

-

FACS Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

-

Fluorochrome-conjugated anti-DNP antibody (e.g., FITC-anti-DNP)

-

Isotype control antibody

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest cells and wash them with cold FACS Buffer. Resuspend the cells to a concentration of 1x10⁶ cells/mL in FACS Buffer.

-

Staining: Add the DNP-conjugated cell-binding molecule to the cell suspension at a predetermined optimal concentration. Incubate for 30 minutes on ice, protected from light.

-

Washing: Wash the cells twice with 1 mL of cold FACS Buffer, centrifuging at 300 x g for 5 minutes between washes.

-

Secondary Staining: Resuspend the cell pellet in 100 µL of FACS Buffer containing the fluorochrome-conjugated anti-DNP antibody at its optimal dilution. As a control, stain a separate aliquot of cells with an equivalent concentration of a fluorochrome-conjugated isotype control antibody.

-

Incubation: Incubate for 30 minutes on ice, protected from light.

-

Washing: Wash the cells twice with 1 mL of cold FACS Buffer.

-

Resuspension: Resuspend the final cell pellet in 300-500 µL of FACS Buffer.

-

Analysis: Analyze the cells on a flow cytometer, gating on the cell population of interest and measuring the fluorescence intensity in the appropriate channel.

Experimental Workflow: Immunization and Antibody Titer Assessment

Conclusion

The DNP group in this compound is a versatile and powerful tool for researchers in immunology and drug discovery. Its primary function as a hapten allows for the robust generation of specific antibodies and the development of sensitive immunoassays. Furthermore, its incorporation into bifunctional molecules like PROTACs highlights its utility in the expanding field of targeted protein degradation. The combination of the DNP hapten, a flexible PEG linker, and a reactive carboxylic acid group makes this compound a valuable reagent for labeling biomolecules and probing complex biological systems.

The Role of the PEG6 Linker in Enhancing the Aqueous Solubility of DNP-PEG6-acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the pivotal role of the hexanoyl polyethylene (B3416737) glycol (PEG6) linker in modulating the solubility of 2,4-dinitrophenyl (DNP)-PEG6-acid. Understanding the physicochemical properties imparted by PEGylation is crucial for the application of this molecule in various research and drug development contexts, including its use as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Introduction to PEGylation and Solubility

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a molecule, is a widely employed strategy in pharmaceutical sciences to enhance the aqueous solubility, stability, and pharmacokinetic profile of small molecules and biologics.[1] The inherent hydrophilicity of the repeating ethylene (B1197577) glycol units of the PEG chain increases the overall polarity of the conjugate, thereby improving its solubility in aqueous media.[1][2]

DNP-PEG6-acid is a chemical compound that incorporates a DNP group, a hydrophilic PEG6 linker, and a terminal carboxylic acid.[2] The DNP moiety serves as a versatile hapten for immunological studies and as a component in the design of various chemical probes. The carboxylic acid allows for conjugation to other molecules, such as primary amines, through amide bond formation.[2] The PEG6 linker plays a critical role in bridging these functionalities while significantly influencing the compound's physical properties.

The Impact of the PEG6 Linker on this compound Solubility

The primary function of the PEG6 linker in this compound is to increase its water solubility.[2] The dinitrophenyl group is inherently hydrophobic, which can limit the utility of DNP-containing compounds in biological assays and aqueous formulations. The incorporation of a six-unit polyethylene glycol chain introduces a highly hydrophilic segment into the molecule, effectively counteracting the hydrophobicity of the DNP moiety. This enhanced solubility is critical for its application in biological systems, ensuring that the molecule remains in solution to interact with its intended targets.

Table 1: Physicochemical Properties of this compound and a Non-PEGylated Analogue

| Property | This compound | 2,4-Dinitrophenylacetic acid | Reference(s) |

| Molecular Weight | 519.5 g/mol | 226.14 g/mol | [2][3] |

| Molecular Formula | C21H33N3O12 | C8H6N2O6 | [2][3] |

| Solubility | Enhanced aqueous solubility due to PEG linker | Sparingly soluble in water | [2][4] |

Experimental Protocol for Solubility Determination

While a specific, validated protocol for determining the solubility of this compound is not published, a standard and widely accepted method for small molecules is the shake-flask method .[5][6][7] This thermodynamic solubility assay provides the equilibrium solubility of a compound in a given solvent.

Principle

An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., phosphate-buffered saline, pH 7.4). The mixture is agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is quantified.[6][7]

Materials

-

This compound (solid)

-

Solvent (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Analytical balance

Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to generate a calibration curve.

-

Sample Preparation: Accurately weigh an excess amount of this compound and add it to a vial containing a precise volume of the solvent (e.g., 1 mL of PBS). The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to reach equilibrium (typically 24 to 72 hours).[6][7]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant. To ensure complete removal of undissolved solids, centrifuge the supernatant at a high speed (e.g., 10,000 x g for 15 minutes) and/or filter it through a syringe filter.[5]

-

Quantification: Analyze the concentration of this compound in the clear, saturated solution using a suitable analytical method. HPLC with UV detection is a common and accurate method. The absorbance can be compared to the calibration curve to determine the concentration.

-

Data Analysis: The determined concentration represents the equilibrium solubility of this compound in the specified solvent at the given temperature. The results are typically expressed in mg/mL or molarity (e.g., mM).

Role in PROTAC Development and Signaling Pathways

This compound is a valuable building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[8][] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase.[10][11]

The this compound can be incorporated as part of the linker connecting the POI-binding ligand and the E3 ligase-binding ligand. The PEG component of the linker is crucial for enhancing the solubility and optimizing the pharmacokinetic properties of the entire PROTAC molecule.[1] The terminal carboxylic acid of this compound provides a convenient handle for conjugation to an amine-containing E3 ligase ligand or POI ligand.

Mechanism of PROTAC-Mediated Protein Degradation

The general mechanism of action for a PROTAC is a catalytic process that hijacks the cell's natural ubiquitin-proteasome system.[11]

Mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Design and Evaluation

The development of a novel PROTAC involves a systematic workflow from initial design to cellular and in vivo validation.

A typical workflow for the design and evaluation of PROTACs.

Conclusion

The PEG6 linker is an integral component of this compound, conferring enhanced aqueous solubility that is essential for its utility in biological research and as a component in the development of complex molecules like PROTACs. While quantitative solubility data requires experimental determination, the qualitative improvement is well-established. The principles of PEGylation and its impact on solubility are fundamental concepts for researchers and drug development professionals working with this and similar PEGylated compounds. The provided experimental framework for solubility determination and the visualization of the PROTAC mechanism and workflow offer a comprehensive guide for the application of this compound in advanced therapeutic modalities.

References

- 1. precisepeg.com [precisepeg.com]

- 2. This compound | BroadPharm [broadpharm.com]

- 3. 2,4-Dinitrophenylacetic acid | C8H6N2O6 | CID 221513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. enamine.net [enamine.net]

- 8. medchemexpress.com [medchemexpress.com]

- 10. Targeted protein degradation by PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Essential Role of Linkers in PROTACs [axispharm.com]

A Technical Guide to DNP-PEG6-acid: Suppliers, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of DNP-PEG6-acid, a versatile bifunctional linker used in biomedical research and drug development. Below you will find detailed information on suppliers, key chemical properties, and experimental protocols for its application in bioconjugation and immunotherapy research.

This compound: Supplier and Catalog Information

This compound is commercially available from several suppliers. The following table summarizes the key quantitative data for easy comparison.

| Supplier | Catalog Number | Molecular Weight ( g/mol ) | Purity | Storage Conditions |

| BroadPharm | BP-20562 | 519.5 | >98% | -20°C |

| AxisPharm | AP12228 | 519.5 | >95% | -20°C |

| MedchemExpress | HY-136563 | 519.5 | >98% | -20°C (in solvent) |

| Shaanxi XinYanBiomedical Technology | Y-PE-2149 | 519.5 | >95% | -20°C |

Core Concepts and Applications

This compound is a molecule that incorporates three key functional components:

-

A Dinitrophenyl (DNP) group: The DNP group acts as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule. Specifically, it is recognized by endogenous anti-DNP antibodies present in human serum.

-

A Polyethylene Glycol (PEG) spacer (PEG6): The six-unit PEG linker is a hydrophilic spacer that improves the solubility and pharmacokinetic properties of the conjugated molecule. It also provides flexibility and reduces steric hindrance.

-

A terminal carboxylic acid: This functional group allows for the covalent conjugation of this compound to primary amines on target molecules, such as proteins, peptides, or small molecule drugs, through the formation of a stable amide bond.

A primary application of this compound is in the development of synthetic immunotherapeutics . By conjugating this compound to a molecule that selectively binds to the surface of a pathogen or a cancer cell, researchers can "tag" these targets for recognition and destruction by the host's immune system. This approach leverages the pre-existing pool of anti-DNP antibodies to trigger an immune response against the targeted cells.

Experimental Protocol: Conjugation of this compound to an Amine-Containing Molecule

The following protocol is adapted from the methods described in "Synthetic Immunotherapeutics against Gram-negative Pathogens" by Feigman et al., which details the conjugation of a DNP-PEG linker to the antibiotic Polymyxin B (PMB).[1] This serves as a representative protocol for conjugating this compound to a molecule containing a primary amine.

Materials:

-

This compound

-

Amine-containing molecule (e.g., Polymyxin B sulfate)

-

N,N-Diisopropylethylamine (DIPEA)

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

-

N,N-Dimethylformamide (DMF)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

Procedure:

-

Dissolution: Dissolve the amine-containing molecule (1 equivalent) and this compound (1.2 equivalents) in anhydrous DMF.

-

Addition of Reagents: Add DIPEA (4 equivalents) to the solution, followed by the addition of PyBOP (1.2 equivalents).

-

Reaction: Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitoring: Monitor the progress of the reaction by analytical RP-HPLC to confirm the formation of the desired conjugate.

-

Purification: Upon completion, purify the reaction mixture using preparative RP-HPLC to isolate the DNP-PEG6-conjugated product.

-

Characterization: Confirm the identity and purity of the final product using techniques such as mass spectrometry and analytical RP-HPLC.

Visualizing the Workflow and Signaling Pathway

The following diagrams, created using the DOT language, illustrate the experimental workflow for creating a synthetic immunotherapeutic agent and the conceptual signaling pathway for antibody recruitment.

Experimental Workflow: Synthesis of a DNP-Tagged Immunotherapeutic Agent

Caption: A flowchart illustrating the key steps in the synthesis of a DNP-tagged immunotherapeutic agent.

Signaling Pathway: Hapten-Mediated Antibody Recruitment and Immune Activation

References

An In-depth Technical Guide to the Storage and Stability of DNP-PEG6-acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the best practices for the storage and handling of DNP-PEG6-acid, a bifunctional molecule increasingly utilized in bioconjugation, drug delivery systems, and immunoassays. Adherence to these guidelines is crucial for ensuring the compound's integrity, maximizing its shelf-life, and obtaining reliable and reproducible experimental results.

Introduction to this compound

This compound is a versatile chemical linker composed of three key functional components:

-

A Dinitrophenyl (DNP) Group: A well-known hapten used for immunological detection and as a quencher in fluorescence resonance energy transfer (FRET) applications.[][2]

-

A Six-Unit Polyethylene Glycol (PEG) Spacer: A hydrophilic and flexible linker that enhances the solubility of the molecule in aqueous media and provides spatial separation between the DNP group and the terminal carboxylic acid.[][2][3]

-

A Terminal Carboxylic Acid: A reactive group that can be readily conjugated to primary amines on proteins, peptides, or other molecules through the formation of stable amide bonds, typically facilitated by carbodiimide (B86325) chemistry (e.g., EDC, DCC).

The unique combination of these functionalities makes this compound a valuable tool in various research and development applications.

Recommended Storage and Handling

Proper storage and handling are paramount to prevent the degradation of this compound. The following table summarizes the recommended conditions based on available product datasheets and the known properties of its constituent parts.

| Parameter | Recommendation | Rationale & Key Considerations |

| Storage Temperature (Solid) | -20°C | To minimize thermal degradation and maintain long-term stability. |

| Storage Temperature (In Solution) | -20°C for short-term (1 month); -80°C for long-term (6 months) | For solutions in anhydrous solvents. Minimize freeze-thaw cycles. Protect from light. |

| Light Exposure | Minimize light exposure; store in an amber vial or dark container. | The DNP group is susceptible to decomposition by UV radiation, particularly in alkaline solutions. |

| Moisture/Humidity | Store in a desiccated environment. | PEG compounds are generally hygroscopic. Moisture can lead to hydrolysis and degradation. Always allow the vial to come to room temperature before opening to prevent condensation. |

| Inert Atmosphere | Restore under an inert atmosphere (e.g., argon or nitrogen). | While not always mandatory for the solid, it is good practice, especially for long-term storage, to prevent oxidative degradation. |

| Shipping Conditions | Ambient Temperature | The compound is considered stable for short durations at ambient temperature. Upon receipt, it should be stored at the recommended -20°C. |

Stability Profile

The overall stability of this compound is influenced by the chemical properties of the DNP group, the PEG linker, and the carboxylic acid.

Chemical Stability

This compound is generally stable under the recommended storage conditions. However, it is incompatible with certain chemical environments:

| Incompatible Materials | Potential Degradation Pathway |

| Strong Oxidizing Agents | Oxidation of the PEG chain or the DNP group. |

| Strong Reducing Agents | Reduction of the nitro groups on the DNP moiety. |

| Strong Acids and Alkalis | Can catalyze the hydrolysis of the ether linkages in the PEG chain, although this is generally slow. Alkaline conditions can also promote the decomposition of the DNP group when exposed to UV light. |

Stability in Solution

For experimental use, this compound is typically dissolved in an organic solvent.

Recommended Solvents:

-

Dimethyl Sulfoxide (DMSO)

-

Dimethylformamide (DMF)

-

Methylene Chloride

-

Acetonitrile

Guidelines for Preparing and Storing Stock Solutions:

-

Use anhydrous (dry) solvents to minimize moisture-related degradation.

-

Prepare fresh solutions for conjugation reactions whenever possible.

-

If storage is necessary, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store stock solutions at -20°C for up to one month or -80°C for up to six months, protected from light.

Experimental Protocols

While specific stability testing data for this compound is not publicly available, the following are example protocols for its handling in a typical conjugation reaction and for conducting a basic photostability test, based on established methodologies.

General Protocol for Amine Conjugation

This protocol describes the activation of the carboxylic acid group of this compound and its subsequent reaction with a primary amine-containing molecule.

Materials:

-

This compound

-

Amine-containing molecule (e.g., protein, peptide)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.2-7.5)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Equilibrate this compound and other reagents to room temperature before use.

-

Prepare a stock solution of this compound in anhydrous DMF or DMSO.

-

Dissolve the amine-containing molecule in the Reaction Buffer.

-

In a separate tube, dissolve this compound in Activation Buffer.

-

Add a molar excess of EDC and NHS to the this compound solution to activate the carboxylic acid. Allow this reaction to proceed for 15-30 minutes at room temperature.

-

Add the activated this compound solution to the solution of the amine-containing molecule.

-

Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C.

-

Quench the reaction by adding the Quenching Buffer to consume any unreacted NHS esters.

-

Purify the conjugate using appropriate methods (e.g., dialysis, size exclusion chromatography).

Example Protocol for Photostability Assessment

This protocol is a simplified approach based on the ICH Q1B guidelines to assess the photostability of this compound in solution.

Materials:

-

This compound

-

Anhydrous DMSO

-

Calibrated photostability chamber with a light source emitting both UV and visible light.

-

Amber and clear glass vials

-

HPLC system with a UV detector

Procedure:

-

Prepare a stock solution of this compound in anhydrous DMSO at a known concentration.

-

Aliquot the solution into three sets of vials:

-

Set A (Light Exposed): Clear glass vials.

-

Set B (Dark Control): Amber glass vials, wrapped in aluminum foil.

-

Set C (Initial Timepoint): For immediate analysis.

-

-

Place Set A and Set B in the photostability chamber.

-

Expose the samples to a standardized light dose (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH guidelines).

-

Maintain a constant temperature inside the chamber to isolate the effects of light from thermal degradation.

-

At predetermined time points, withdraw samples from Set A and Set B.

-

Analyze the samples from all three sets by reverse-phase HPLC, monitoring the peak area of the parent this compound molecule.

-

Compare the chromatograms of the light-exposed samples to the dark control and the initial timepoint to identify any new degradation peaks and to quantify the loss of the parent compound.

Visualizations

Chemical Structure and Functional Groups

Caption: Functional components of this compound.

Recommended Handling and Storage Workflow

Caption: Workflow for handling and storing this compound.

Logical Relationship of Stability Factors

Caption: Factors affecting this compound stability.

References

Technical Guide: Safety and Handling of DNP-PEG6-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data sheet (SDS) information for DNP-PEG6-acid, a polyethylene (B3416737) glycol (PEG) linker containing a dinitrophenyl (DNP) group and a carboxylic acid. This document is intended to provide researchers, scientists, and drug development professionals with the necessary information for the safe handling, storage, and disposal of this compound.

Chemical Identification and Physical Properties

This compound is a complex organic molecule utilized in various biochemical applications, including as a linker in the development of antibody-drug conjugates and other targeted therapies. The hydrophilic PEG spacer enhances the solubility of the molecule in aqueous media.[1][2][3]

| Identifier | Value |

| Product Name | This compound |

| Synonyms | This compound |

| Molecular Formula | C21H33N3O12 |

| Molecular Weight | 519.5 g/mol |

| CAS Number | Not available |

A comprehensive search did not yield specific quantitative data for physical properties such as melting point, boiling point, or precise solubility values.

Hazard Identification and Classification

According to the Safety Data Sheet provided by DC Chemicals, this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |

| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

Source: DC Chemicals Safety Data Sheet[4]

GHS Pictograms:

-

Health Hazard: For substances that are harmful, irritant, or sensitizing.

-

Environmental Hazard: For substances that are toxic to aquatic life.

Toxicological Information

While specific lethal dose (LD50) and lethal concentration (LC50) values for this compound are not publicly available, the GHS classification provides a clear indication of its toxicological profile.

| Toxicity Endpoint | Classification | Description |

| Acute Oral Toxicity | Category 4 | Harmful if swallowed. Ingestion may cause adverse health effects. |

| Acute Aquatic Toxicity | Category 1 | The substance is very toxic to aquatic organisms. |

| Chronic Aquatic Toxicity | Category 1 | The substance is very toxic to aquatic life with long-lasting effects. |

Source: DC Chemicals Safety Data Sheet[4]

Experimental Protocols

The following are summaries of the standardized experimental protocols that are typically used to determine the acute oral and aquatic toxicity of chemical substances. These are based on the Organization for Economic Co-operation and Development (OECD) guidelines.

Acute Oral Toxicity - OECD Guideline 420 (Fixed Dose Procedure)

This method is designed to assess the acute toxic effects of a substance when administered orally.

Methodology:

-

Test Animals: Typically, a single sex of rodent (e.g., rats or mice) is used.

-

Housing and Feeding: Animals are housed in appropriate conditions with controlled temperature and humidity. They are fasted before the administration of the test substance.

-

Dose Administration: The substance is administered in a single oral dose via gavage.

-

Dose Levels: A stepwise procedure is used with a set of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The starting dose is selected based on a sighting study.

-

Observation Period: Animals are observed for a period of at least 14 days. Observations include mortality, clinical signs of toxicity, and changes in body weight.

-

Necropsy: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed.

Workflow for Acute Oral Toxicity Testing (OECD 420):

Caption: Workflow for OECD 420 Acute Oral Toxicity Test.

Acute Aquatic Toxicity - OECD Guideline 203 (Fish, Acute Toxicity Test)

This test is performed to determine the concentration of a substance that is lethal to fish over a short exposure period.

Methodology:

-

Test Organism: A standard fish species, such as Zebrafish (Danio rerio), is used.

-

Test Conditions: Fish are exposed to the test substance in a static or semi-static system for 96 hours.

-

Concentrations: A range of at least five concentrations of the test substance is prepared in a geometric series. A control group with no test substance is also included.

-

Observations: Mortalities are recorded at 24, 48, 72, and 96 hours.

-

Data Analysis: The concentration that is lethal to 50% of the test organisms (LC50) is determined.

Workflow for Acute Aquatic Toxicity Testing (OECD 203):

Caption: Workflow for OECD 203 Fish Acute Toxicity Test.

Handling and Storage

Precautions for Safe Handling:

-

Avoid inhalation, and contact with eyes and skin.

-

Use only in areas with appropriate exhaust ventilation.

-

Do not eat, drink, or smoke when using this product.

-

Wash hands thoroughly after handling.

Conditions for Safe Storage:

-

Keep container tightly sealed in a cool, well-ventilated area.

-

Store at -20°C.

-

Keep away from direct sunlight and sources of ignition.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

Skin Contact: Wash off with soap and plenty of water.

-

Inhalation: If breathed in, move person into fresh air.

-

Ingestion: If swallowed, call a poison center or doctor/physician if you feel unwell. Rinse mouth.

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Avoid release to the environment.

Transport Information

This compound is not considered to be hazardous for transport according to DOT (US), IMDG, and IATA regulations.

This technical guide is intended to be a summary of available safety information. It is crucial to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound and to follow all institutional safety protocols.

References

A Technical Guide to the Use of DNP as a Hapten in Immunological Research

Audience: Researchers, scientists, and drug development professionals.

Core Principle: Understanding Haptens and the DNP Model

In immunology, a hapten is a small molecule that is not immunogenic on its own. It can only elicit an immune response when it is attached to a larger carrier molecule, typically a protein. This hapten-carrier complex is then recognized as foreign by the immune system, leading to the production of antibodies and the activation of T-cells. The 2,4-Dinitrophenyl (DNP) group is a classic and widely used hapten in research for several key reasons:

-

Strong Immunogenicity: When conjugated to a carrier protein, DNP stimulates a robust and reproducible immune response.[1]

-

Exogenous Nature: DNP is not naturally found in biological tissues, which makes it an ideal model antigen for controlled experiments and as a non-targeting isotype control in various assays.[2]

-

Versatility: DNP can be easily conjugated to a variety of carrier molecules and is used in a wide range of applications, from studying fundamental immune responses to developing immunoassays.[3][4]

The fundamental principle involves immunizing a host animal (commonly a mouse) with a DNP-carrier conjugate. The host's immune system recognizes both the DNP hapten and epitopes on the carrier protein. B-cells with B-cell receptors (BCRs) specific for DNP will bind the hapten, internalize the entire conjugate, process it, and present peptides from the carrier protein on their MHC class II molecules. These B-cells then receive help from T-helper cells that recognize the carrier peptides, leading to B-cell proliferation, differentiation, and the secretion of high-affinity anti-DNP antibodies.[5][6]

Key Applications of the DNP-Hapten System

The DNP model is a cornerstone of immunological research with diverse applications:

-

Studying Humoral Immunity: It is extensively used to investigate B-cell activation, antibody production, isotype switching, and affinity maturation.[3][6]

-

Model for Allergic and Hypersensitivity Responses: DNP, particularly in conjunction with IgE antibodies, is used to study the mechanisms of mast cell and basophil degranulation in allergic reactions.[7]

-

Immunoassay Development: DNP-based reagents are crucial for developing and validating immunoassays like ELISA, where anti-DNP antibodies can be used for detection or as controls.[3][8]

-

Evaluating Immunomodulators and Vaccines: The DNP-carrier system provides a reliable method to assess the efficacy of adjuvants and the potential immunotoxicity or immunosuppressive effects of new drug candidates.[1][3]

-

T-Cell Immunology: The system is also used to study T-cell activation, carrier-specific T-cell help, and delayed-type hypersensitivity (DTH) responses.[9][10]

Experimental Workflows and Protocols

Successful utilization of the DNP-hapten system relies on standardized experimental procedures. The following sections detail common protocols for hapten conjugation, immunization, and subsequent analysis of the immune response.

Diagram: General Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. lifediagnostics.com [lifediagnostics.com]

- 3. researchgate.net [researchgate.net]

- 4. resources.amsbio.com [resources.amsbio.com]

- 5. researchgate.net [researchgate.net]

- 6. Anti-DNP antibody responses to DNP-histone H1 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Immunization protocol. EuroMAbNet [euromabnet.com]

- 8. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 9. Early delayed-type hypersensitivity eosinophil infiltrates depend on T helper 2 cytokines and interferon-γ via CXCR3 chemokines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

PEGylation in Biological Studies: A Technical Guide

Introduction

PEGylation is the process of covalently or non-covalently attaching polyethylene (B3416737) glycol (PEG) polymer chains to another molecule, typically a drug or therapeutic protein.[1] Since its development in the 1970s, this technique has become a cornerstone in pharmaceutical development, significantly enhancing the therapeutic properties of biopharmaceuticals.[2][3] PEGylation can improve drug solubility, reduce dosage frequency, extend circulating life, increase stability, and protect from proteolytic degradation.[3][4] Furthermore, it can decrease the immunogenicity and antigenicity of the parent molecule. This guide provides an in-depth overview of the core principles, applications, and experimental considerations of PEGylation for researchers, scientists, and professionals in drug development.

Core Principles of PEGylation

PEG is a non-toxic, non-immunogenic, water-soluble polymer approved by the U.S. Food and Drug Administration (FDA) for use in various formulations. The covalent attachment of PEG to a biomolecule creates a hydrophilic shield around it. This "stealth effect" sterically hinders interactions with other molecules, which is the primary mechanism behind its therapeutic benefits.

Mechanism of Action:

-

Increased Hydrodynamic Size: The attached PEG chain increases the overall size of the molecule, preventing its rapid filtration by the kidneys, which significantly prolongs its circulation half-life.

-

Masking of Epitopes: The polymer chain can mask antigenic sites on the surface of proteins, reducing their recognition by the immune system and thereby lowering immunogenicity.

-

Protection from Degradation: The PEG shield limits access of proteolytic enzymes to the protein surface, enhancing its stability in vivo.

-

Improved Solubility: Being highly hydrophilic, PEG can increase the solubility of hydrophobic drugs and proteins.

PEGylation Chemistry: The strategies for PEGylation have evolved from non-specific methods to highly specific approaches.

-

First-Generation PEGylation: This involves the random attachment of linear PEG molecules to available functional groups on a protein, most commonly the primary amines of lysine (B10760008) residues. While effective, this often results in a heterogeneous mixture of products with varying degrees of PEGylation and positional isomers.

-

Second-Generation PEGylation: This focuses on site-specific conjugation to produce a more homogeneous product. This can be achieved by using larger, branched PEG structures to reduce the number of attachment sites needed or by targeting specific amino acid residues like cysteine, which is less abundant than lysine. Enzymatic methods have also been developed for precise, site-selective modification.

Key Applications and Quantitative Impact

PEGylation has been successfully applied to a wide range of therapeutics, including proteins, peptides, antibody fragments, and nanoparticles, leading to over 30 approved drugs in the clinic.

Improving Pharmacokinetics

One of the most significant advantages of PEGylation is the dramatic improvement in the pharmacokinetic profile of therapeutic agents. By increasing the half-life, PEGylation allows for reduced dosing frequency, which improves patient compliance and quality of life.

| Therapeutic Agent | PEG Conjugate | PEG Size (kDa) | Change in Half-life | Reference(s) |

| Interferon-α | Pegasys®, PegIntron® | 40 (branched), 12 (linear) | 5 to 10-fold increase vs. non-PEGylated form | |

| Granulocyte Colony-Stimulating Factor (G-CSF) | Neulasta® (Pegfilgrastim) | 20 | Half-life extended to 15-80 hours from 3-4 hours | |

| Adenosine Deaminase (ADA) | Adagen® (Pegademase Bovine) | 5 | Half-life extended to several days | |

| L-asparaginase | Oncaspar® (Pegaspargase) | 5 | ~6-fold increase in plasma half-life |

Reducing Immunogenicity

By masking antigenic epitopes, PEGylation is a powerful tool for reducing the immunogenicity of therapeutic proteins, which is particularly crucial for non-human derived enzymes or proteins administered chronically. However, the reduction in immunogenicity is not always predictable and must be evaluated on a case-by-case basis. In some instances, anti-PEG antibodies (APAs) can develop, leading to an "accelerated blood clearance" (ABC) phenomenon.

| Protein | PEG Size (kDa) | Administration Route | Effect on Immunogenicity in Mice | Reference(s) |

| Chicken IgY | 5 and 20 | i.v. and i.m. | Inconsistent reduction; varied between mouse strains | |

| Horse IgG | 5 and 20 | i.v. and i.m. | Inconsistent reduction; varied between mouse strains | |

| L-asparaginase | 5 | - | Reduced hypersensitivity reactions in leukemia patients |

Enhancing Drug Delivery with Nanoparticles

PEGylation is critical for the development of effective nanoparticle-based drug delivery systems. Coating nanoparticles with PEG creates a "stealth" effect that helps them evade the reticuloendothelial system (RES), prolonging their circulation time and allowing for passive targeting of tumors through the Enhanced Permeability and Retention (EPR) effect.

| Nanoparticle System | PEG Size (kDa) | Effect on Biodistribution | Reference(s) |

| Gold Nanoparticles (10 nm) | - | PEGylation increased tumor uptake in a murine xenograft model. | |

| Polyion Complex (PIC) Micelles | 2 | Prolonged circulation, reduced liver/spleen accumulation, increased tumor accumulation. | |

| Organic Nanotubes (ONTs) | - | Reduced lung accumulation and prolonged blood circulation time (up to 24 hours). | |

| Liposomes (Doxorubicin-loaded) | - | Up to an 8-fold increase in plasma half-life compared to non-PEGylated liposomes. |

Experimental Protocols and Workflows

General Workflow for Protein PEGylation and Characterization

The process involves selecting a suitable activated PEG, performing the conjugation reaction, purifying the product, and characterizing the final conjugate to ensure quality and consistency.

Caption: General workflow for the synthesis and analysis of a PEGylated protein.

Protocol 1: Amine-Reactive PEGylation of a Protein

This protocol describes a common method for PEGylating a protein using an N-hydroxysuccinimide (NHS) ester-activated PEG, which targets primary amines (lysine residues and the N-terminus).

Materials:

-

Target protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Amine-free buffers are essential.

-

mPEG-NHS ester (e.g., mPEG-Succinimidyl Carboxymethyl ester).

-

Reaction buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5).

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

-

Purification system (e.g., Size Exclusion Chromatography or Ion Exchange Chromatography).

Methodology:

-

Protein Preparation: Dissolve or dialyze the protein into the reaction buffer at a concentration of 1-10 mg/mL.

-

PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS ester in the reaction buffer. A 5 to 20-fold molar excess of PEG to protein is a common starting point.

-

Conjugation Reaction: Add the dissolved PEG reagent to the protein solution. Gently mix and allow the reaction to proceed for 30-60 minutes at room temperature or 2 hours at 4°C. Reaction conditions (pH, temperature, time, and molar ratio) should be optimized for each specific protein.

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-20 mM. This will hydrolyze any unreacted PEG-NHS ester.

-

Purification: Separate the PEGylated protein from unreacted PEG and protein using chromatography. Size Exclusion Chromatography (SEC) is effective for separating based on size, while Ion Exchange Chromatography (IEX) can separate species based on the number of attached PEG chains (as PEGylation masks surface charges).

-

Characterization: Analyze the purified fractions to confirm successful conjugation and determine the degree of PEGylation.

Protocol 2: Characterization by SDS-PAGE and Mass Spectrometry

Characterization is crucial to confirm the identity, purity, and heterogeneity of the PEGylated product.

A. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):

-

Prepare samples of the un-PEGylated protein (control), the reaction mixture, and the purified PEGylated fractions.

-

Run the samples on a polyacrylamide gel.

-

Stain the gel (e.g., with Coomassie Brilliant Blue).

-

Analysis: Successful PEGylation is indicated by a significant increase in the apparent molecular weight of the protein. A single, sharp band for the purified product suggests homogeneity, while a smear or multiple bands indicate a heterogeneous mixture of PEGylated species.

B. Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the exact molecular weight and degree of PEGylation.

-

Sample Preparation: Prepare the purified PEGylated protein in a volatile buffer compatible with MS.

-

Analysis Method:

-

MALDI-TOF MS: Provides the average molecular weight and can resolve different PEGylated species (mono-, di-, tri-PEGylated, etc.), appearing as a series of peaks separated by the mass of a single PEG chain.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): Can be used to separate different PEGylated isomers before MS analysis, providing detailed information on the heterogeneity of the product.

-

-

Data Interpretation: The resulting mass spectrum will show a distribution of peaks. The mass difference between the native protein and the PEGylated species confirms the covalent attachment and allows for the calculation of the number of PEG chains attached.

Signaling Pathways and Logical Relationships

The "Stealth Effect" and Evasion of the Immune System

PEGylation helps nanoparticles and therapeutic proteins evade clearance by the mononuclear phagocyte system (MPS), primarily located in the liver and spleen. This is achieved by reducing opsonization—the process where proteins (opsonins) in the blood plasma bind to foreign surfaces, marking them for phagocytosis.

Caption: PEGylation reduces opsonization, enabling nanoparticles to evade rapid clearance.

Decision Framework for PEGylation Strategy

Choosing the right PEGylation strategy depends on the therapeutic molecule and the desired outcome.

Caption: A decision tree for selecting an appropriate PEGylation strategy.

Challenges and Future Perspectives

Despite its successes, PEGylation is not without challenges.

-

Anti-PEG Antibodies (APAs): A growing concern is the presence of pre-existing or treatment-induced anti-PEG antibodies in patients. These antibodies can bind to the PEG moiety, leading to accelerated clearance of the drug and, in some cases, hypersensitivity reactions.

-

Reduced Bioactivity: The steric hindrance from the PEG chain can sometimes interfere with the drug's binding to its target receptor, leading to reduced biological activity. This necessitates a careful balance between the extent of PEGylation and the preservation of function.

-

Manufacturing Complexity: Achieving batch-to-batch consistency, especially with first-generation random PEGylation methods, can be challenging.

Future innovations are focused on overcoming these limitations. The development of biodegradable or cleavable PEG linkers aims to mitigate concerns about long-term PEG accumulation in tissues. Furthermore, research into alternative polymers , such as polysarcosine or polyzwitterions, is underway to find substitutes that may offer similar benefits without the associated immunogenicity. Continued advances in site-specific conjugation techniques will enable the production of highly defined and homogeneous PEGylated therapeutics with optimized safety and efficacy profiles.

References

- 1. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]

- 2. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. sciencescholar.us [sciencescholar.us]

Methodological & Application

Application Notes and Protocols for the Conjugation of DNP-PEG6-Acid to a Primary Amine

For Researchers, Scientists, and Drug Development Professionals

Introduction